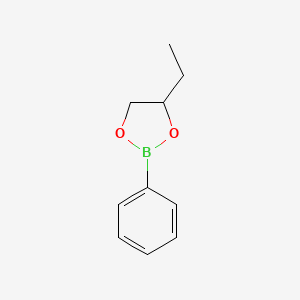

4-Ethyl-2-phenyl-1,3,2-dioxaborolane

Description

Classification within Organoboron Chemistry

The compound is firmly classified within organoboron chemistry due to the presence of a direct carbon-boron (C-B) bond. This field of chemistry studies the properties, structure, and reactivity of such compounds.

4-Ethyl-2-phenyl-1,3,2-dioxaborolane belongs to the dioxaborolane class of molecules. Dioxaborolanes are cyclic boronic esters. These structures are typically formed through the condensation reaction of a boronic acid with a 1,2-diol. In the case of the parent molecule, phenylboronic acid reacts with ethylene (B1197577) glycol. For the title compound, the reaction would involve phenylboronic acid and 1,2-butanediol (B146104) to create the ethyl-substituted ring.

These five-membered ring systems are generally more stable than their corresponding open-chain boronic acids, which makes them easier to handle, purify, and store. This enhanced stability is a key reason for their widespread use as surrogates for boronic acids in organic synthesis. vt.edu The stability of the dioxaborolane ring can be influenced by the substituents on the carbon atoms of the ring.

As an organoboron compound, this compound is defined by the covalent bond between a carbon atom (from the phenyl group) and a boron atom. Organoboron compounds are notable for the electron-deficient nature of the boron atom, which typically has only six valence electrons, leaving a vacant p-orbital. vt.edu This makes them effective Lewis acids and versatile reagents in organic synthesis. Their reactivity and stability are often lower than other organometallic compounds, which can be advantageous in laboratory settings. vt.edu

Significance in Contemporary Chemical Research

The importance of this compound and its derivatives in modern chemical research is multifaceted, stemming from its utility as a stable source of a phenylboronic acid moiety and, crucially, from its inherent chirality.

A primary application for phenyl-dioxaborolanes is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming new carbon-carbon bonds, which is a fundamental process in the synthesis of complex molecules, including pharmaceuticals and advanced materials. mdpi.com In this context, the dioxaborolane acts as the nucleophilic partner, transferring its phenyl group to another organic molecule.

Furthermore, the presence of the ethyl group at the 4-position of the dioxaborolane ring makes this compound a chiral molecule. Chiral building blocks are of immense importance in asymmetric synthesis, which is the selective production of one enantiomer of a chiral product. uwindsor.ca The ability to synthesize enantiomerically pure compounds is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Chiral organoboron reagents, such as chiral oxazaborolidines, are well-established as catalysts and reagents for achieving high levels of enantioselectivity in various chemical transformations. labinsights.nlsigmaaldrich.com This suggests that this compound holds significant potential as a chiral building block or precursor for creating stereochemically complex target molecules.

Aryl boronate esters, the broader family to which this compound belongs, are also recognized as important components in the construction of Covalent Organic Frameworks (COFs). nih.gov These are porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The specific geometry and electronic properties of the boronate ester building blocks influence the final structure and function of the resulting COF material. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₃BO₂ |

| 2-phenyl-1,3,2-dioxaborolane (B3052714) | C₈H₉BO₂ |

| Phenylboronic acid | C₆H₇BO₂ |

| Ethylene glycol | C₂H₆O₂ |

Properties

IUPAC Name |

4-ethyl-2-phenyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOMSYSLUFYTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(O1)CC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Structural Characteristics

Core 1,3,2-Dioxaborolane Ring System

The foundational structure of this compound is the 1,3,2-dioxaborolane ring. This is a five-membered heterocyclic system containing two oxygen atoms, two carbon atoms, and one boron atom. These rings are typically formed through the condensation reaction between a boronic acid and a 1,2-diol. researchgate.net In the case of 4-Ethyl-2-phenyl-1,3,2-dioxaborolane, the diol precursor would be 1,2-butanediol (B146104).

The geometry of the 1,3,2-dioxaborolane ring is of significant interest. The boron atom in its neutral, tricoordinate state possesses an empty p-orbital, leading to a trigonal planar geometry. This configuration imparts Lewis acidic character to the boron atom, making it susceptible to nucleophilic attack. The ring itself is not perfectly planar due to the sp3-hybridized carbon atoms, which introduce torsional strain. Computational studies on the parent 1,3,2-dioxaborolane system, HB(–O–CH2–CH2–O–), provide insight into its formation and structure. researchgate.net

Table 1: Properties of the Parent 1,3,2-Dioxaborolane Ring System

| Property | Description |

| Ring Size | 5-membered |

| Heteroatoms | 2 Oxygen, 1 Boron |

| Boron Hybridization | sp2 (trigonal planar) in neutral form |

| Key Feature | Lewis acidic boron center |

| Formation | Reaction of a boronic acid with a 1,2-diol |

Substituent Effects on the Dioxaborolane Framework (Ethyl and Phenyl Groups)

The identity of the substituent groups attached to the core ring at the C4 and B2 positions significantly modifies the compound's electronic and steric properties. nih.gov

Phenyl Group (at B2): The phenyl group is directly attached to the boron atom. It exerts a net electron-withdrawing effect through induction due to the higher electronegativity of the sp2-hybridized carbon atoms of the phenyl ring compared to boron. This inductive effect enhances the Lewis acidity of the boron atom, making it more electrophilic. While resonance donation from the phenyl ring into the boron's empty p-orbital is possible, the inductive withdrawal is generally considered the dominant electronic effect for arylboronic esters.

Ethyl Group (at C4): The ethyl group is an alkyl group attached to a carbon atom within the ring backbone. Alkyl groups are known to be electron-donating through an inductive effect (+I effect). This localized donation of electron density to the ring's carbon framework can have minor secondary effects on the stability and reactivity of the molecule.

The combination of these substituents—an electron-withdrawing aryl group on the boron and an electron-donating alkyl group on the carbon backbone—creates a specific electronic environment within the molecule. The phenyl group's influence is more direct and pronounced on the boron's reactivity, while the ethyl group primarily influences the steric environment on one side of the ring. Substitution by electronegative atoms or groups can often lead to a shortening of neighboring bonds. jussieu.fr

Table 2: Summary of Substituent Electronic Effects

| Substituent | Position | Primary Electronic Effect | Consequence |

| Phenyl (C6H5) | Boron (B2) | Inductive Electron Withdrawal (-I) | Increases Lewis acidity of boron |

| Ethyl (C2H5) | Carbon (C4) | Inductive Electron Donation (+I) | Increases local electron density in the carbon backbone |

Conformational Analysis of the Five-Membered Ring

Five-membered rings are rarely planar due to inherent torsional strain (eclipsing interactions) and angle strain. To alleviate this, the 1,3,2-dioxaborolane ring adopts a non-planar conformation. The two primary low-energy conformations for such rings are the "envelope" (or "half-chair") and "twist" forms.

In the envelope conformation , four of the ring atoms are coplanar, while the fifth atom is puckered out of the plane. For this compound, the C4 atom (bearing the ethyl group) or the adjacent C5 atom would be the most likely to be out of the plane.

In the twist conformation , two adjacent atoms are displaced in opposite directions relative to the plane formed by the other three atoms.

The presence of the ethyl group at the C4 position introduces a steric preference. The molecule will adopt a conformation that minimizes steric hindrance by placing the larger ethyl group in a pseudo-equatorial position rather than a more sterically crowded pseudo-axial position. The bulky phenyl group on the boron atom also influences the conformational preference and the rotational barrier around the B-C(phenyl) bond. Computational and spectroscopic methods, such as NMR, are typically used to determine the most stable conformation and the energy barriers between different conformers. nih.gov

Table 3: Possible Ring Conformations

| Conformation | Description | Steric Consideration for Ethyl Group |

| Envelope | Four atoms are coplanar, one is out of the plane. | The ethyl group prefers a pseudo-equatorial position to minimize steric strain. |

| Twist | Two adjacent atoms are displaced on opposite sides of a plane. | Offers another low-energy pathway to relieve torsional strain. |

| Planar | All five ring atoms lie in the same plane. | High-energy state, disfavored due to eclipsing interactions. |

Reactivity and Mechanistic Investigations

General Reactivity of 1,3,2-Dioxaborolanes

1,3,2-Dioxaborolanes are a class of cyclic boronic esters that serve as crucial intermediates in organic synthesis. Their reactivity is largely characterized by the nature of the boron-oxygen bonds and the stability of the five-membered ring.

Hydrolytic Stability of Cyclic vs. Acyclic Boronic Esters

The stability of boronic esters towards hydrolysis is a critical factor in their synthesis, purification, and application. nii.ac.jpresearchgate.net Generally, cyclic boronic esters exhibit greater hydrolytic stability compared to their acyclic counterparts. researchgate.net This enhanced stability is attributed to factors such as chelation and conformational rigidity. researchgate.net The formation of the cyclic ester from a diol is an entropically favored process, which also contributes to its relative stability. researchgate.net

Boronic esters derived from diols with bulky substituents, such as pinacol (B44631), are known to be significantly more stable. researchgate.netdigitellinc.com This principle suggests that the ethyl group at the 4-position of 4-Ethyl-2-phenyl-1,3,2-dioxaborolane would confer increased stability against hydrolysis compared to the unsubstituted 2-phenyl-1,3,2-dioxaborolane (B3052714). Boronic esters are stable in bulkier structures. researchgate.net However, even highly stable esters like pinacol boronates can be prone to hydrolysis and deboronation, which can complicate isolation and purification processes. digitellinc.com

Interactive Table: Comparative Stability of Boronic Ester Types

| Ester Type | General Structure | Relative Hydrolytic Stability | Key Factors |

|---|---|---|---|

| Acyclic | R-B(OR')₂ | Low | Rapid hydrolysis and transesterification. researchgate.net |

| Cyclic (Dioxaborolane) | R-B(O₂C₂R'₄) | Moderate to High | Increased stability due to cyclic nature. researchgate.net |

| Substituted Cyclic | e.g., Pinacol Ester | High | Steric hindrance from alkyl groups reduces the rate of hydrolysis. researchgate.netdigitellinc.com |

Transesterification Equilibria with Diols

Transesterification is a fundamental reaction of boronic esters, often used to assess their thermodynamic stability. researchgate.net The reaction involves the exchange of the diol moiety of the boronic ester with another diol. Studies on 2-phenyl-1,3,2-dioxaborolane show that this equilibrium is influenced by the structure of the incoming diol. researchgate.net

Key findings from transesterification studies include:

Alkyl substituents on the α-carbons of the reacting diol tend to slow down the rate of transesterification. researchgate.net

Despite the slower rate, the resulting boronic ester formed from a substituted diol is often thermodynamically more stable. researchgate.net

Six-membered dioxaborinane rings are generally more thermodynamically stable than their five-membered dioxaborolane analogs. researchgate.net

The reaction is an equilibrium process, and in the presence of certain catalysts like boron trifluoride, the reaction rate can be enhanced, driving the equilibrium toward the desired product. tdl.org

Effects of Stereochemistry on Transesterification

The stereochemistry of the diol plays a decisive role in the transesterification of 1,3,2-dioxaborolanes. Research has unequivocally demonstrated that for cyclic diols, a cis-stereochemical arrangement of the hydroxyl groups is a prerequisite for the reaction to proceed. researchgate.netrsc.org

For instance, in competitive reactions, cis-1,2-cyclopentanediol (B1582340) rapidly displaces ethylene (B1197577) glycol from 2-phenyl-1,3,2-dioxaborolane. researchgate.net In stark contrast, trans-1,2-cyclopentanediol (B128437) is completely unreactive under the same conditions. researchgate.net This highlights the geometric constraints of forming the five-membered dioxaborolane ring, which necessitates that the two oxygen atoms are positioned on the same face of the ring to bond with the boron atom.

Mechanisms in Cross-Coupling Reactions

Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.org It is one of the most powerful and widely used reactions in modern organic synthesis. yonedalabs.com

The catalytic cycle is generally understood to proceed through three fundamental steps: libretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate. yonedalabs.comlibretexts.org This step is often the rate-determining step of the cycle. libretexts.org

Transmetalation : The organic group (R²) is transferred from the boron atom to the palladium center, displacing the halide. This step requires the presence of a base. wikipedia.org

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. libretexts.org

Interactive Table: Steps of the Suzuki-Miyaura Catalytic Cycle

| Step | Reactants | Catalyst State | Product | Description |

|---|---|---|---|---|

| Oxidative Addition | R¹-X, Pd(0)L₂ | Pd(0) → Pd(II) | R¹-Pd(II)-X(L₂) | Insertion of palladium into the organohalide bond. yonedalabs.com |

| Transmetalation | R¹-Pd(II)-X(L₂), R²-B(OR)₂, Base | Pd(II) | R¹-Pd(II)-R²(L₂) | Transfer of the organic group from boron to palladium. wikipedia.org |

| Reductive Elimination | R¹-Pd(II)-R²(L₂) | Pd(II) → Pd(0) | R¹-R², Pd(0)L₂ | Formation of the new C-C bond and catalyst regeneration. libretexts.org |

Palladium-Boron Complex Formation

The transmetalation step is crucial and its exact mechanism has been the subject of extensive study. wikipedia.org For the transfer of the organic group from the neutral, three-coordinate boronic ester to the palladium complex to occur efficiently, the boron center must be activated. researchgate.net This activation is achieved by a base.

Two primary mechanistic pathways have been proposed for this base-promoted transmetalation: rsc.orgresearchgate.net

The Boronate Pathway : The base (e.g., OH⁻) first coordinates to the Lewis acidic boron atom of the dioxaborolane, forming a more nucleophilic, four-coordinate boronate "ate" complex. This activated boronate species then readily transfers its organic group (phenyl, in this case) to the Pd(II) center. researchgate.net

The Oxo-Palladium Pathway : The base first displaces the halide on the Pd(II) complex to form a palladium-hydroxo or palladium-alkoxo species. This complex is more reactive and facilitates the transmetalation by interacting with the neutral boronic ester. rsc.orgresearchgate.net

While initial proposals favored the boronate pathway, subsequent studies suggested that for less Lewis-acidic boronic esters, the oxo-palladium pathway is more likely. rsc.orgresearchgate.net The formation of a palladium-boron complex, regardless of the precise pathway, is the key event that enables the transfer of the phenyl group from the 1,3,2-dioxaborolane to the palladium catalyst, paving the way for the final reductive elimination step.

Carbon-Carbon Bond Formation Beyond Suzuki-Miyaura

While extensively used in Suzuki-Miyaura couplings, the reactivity of this compound is not limited to this transformation. It can also participate in other palladium-catalyzed reactions to form new carbon-carbon bonds.

The Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org However, variations of this reaction, often termed "halide-free" or "Heck-type" reactions, have been developed that utilize organoboron compounds like phenylboronic acid and its esters as the arylating agent. nih.gov In these reactions, the organoboron compound effectively replaces the organohalide.

The catalytic cycle is believed to proceed through a transmetalation step, similar to the Suzuki-Miyaura reaction, to generate the key arylpalladium(II) intermediate. This intermediate then undergoes migratory insertion with the alkene, followed by β-hydride elimination to afford the substituted alkene product and a hydridopalladium(II) species. libretexts.orgnih.gov A base is required to regenerate the active Pd(0) catalyst. libretexts.org These Heck-type reactions are considered more environmentally benign as they avoid the generation of halide waste. nih.gov

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org While less common than in Suzuki and Heck reactions, there is precedent for the use of organoboron compounds in Sonogashira-type couplings.

In these copper-free Sonogashira variations, the organoboron reagent can serve as the coupling partner with the terminal alkyne. The mechanism is thought to involve the formation of a palladium acetylide species, which then undergoes transmetalation with the organoboron compound. Subsequent reductive elimination from the resulting arylpalladium(II) alkynyl complex yields the desired arylalkyne product. These reactions expand the versatility of boronic esters, allowing for the synthesis of conjugated enynes and arylalkynes under milder, often copper-free, conditions. libretexts.org

Other Reaction Pathways

Beyond palladium-catalyzed cross-coupling, the carbon-boron bond in this compound is susceptible to other transformations, notably oxidation.

Oxidation of Boronic Esters

Arylboronic esters can be readily oxidized to the corresponding phenols. This transformation provides a valuable synthetic route to phenols from aryl halides via a two-step process involving boronic ester formation followed by oxidation. The most common oxidant for this purpose is basic hydrogen peroxide (H₂O₂).

The accepted mechanism involves the attack of a hydroperoxide anion, formed from the reaction of hydrogen peroxide with a base, on the electrophilic boron atom of the ester. This forms an unstable tetracoordinate boronate intermediate. This intermediate then undergoes a 1,2-migration of the phenyl group from the boron to the adjacent oxygen atom, with concomitant displacement of a hydroxide (B78521) ion. The resulting borate (B1201080) ester is then hydrolyzed under the reaction conditions to afford the desired phenol and boric acid byproducts.

Nucleophilic Substitution Reactions

The boron atom in 2-aryl-1,3,2-dioxaborolanes is electron-deficient and acts as a Lewis acid, making it susceptible to nucleophilic attack. This reactivity is fundamental to many of their applications in organic synthesis. Nucleophiles attack the vacant p-orbital of the sp²-hybridized boron atom, leading to the formation of a tetracoordinate, sp³-hybridized boronate complex. This process is a key mechanistic step in widely used transformations such as the Suzuki-Miyaura cross-coupling reaction.

In the context of cross-coupling, the reaction of an arylboronic ester with a palladium(II) species is preceded by a transmetalation step. This step often involves a nucleophilic base (e.g., hydroxide or alkoxide) that activates the boronic ester by forming a more nucleophilic "ate" complex. This increased nucleophilicity facilitates the transfer of the aryl group from boron to the palladium center. While these are not direct substitution reactions at the aromatic ring, they are fundamental reactions involving nucleophilic interaction at the boron center.

Enantioenriched secondary and tertiary alkyl pinacolboronic esters can undergo enantiospecific deborylative alkynylation. This process involves the formation of a boronate complex, followed by a Zweifel-type alkenylation and a subsequent 1,2-elimination to yield alkyne products with high enantiospecificity. nih.gov

Hydroboration of Alkynes and Alkenes

Hydroboration is a chemical reaction that involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. wikipedia.orgvisualizeorgchem.com While arylboronic esters like this compound are typically the products of synthesis rather than the primary reagents for hydroboration, the hydroboration-oxidation sequence is a cornerstone of organic synthesis for converting unsaturated hydrocarbons into functionalized molecules, often via boronic ester intermediates.

The process typically uses borane (BH₃) or its complexes (e.g., BH₃·THF) and sterically hindered boranes like 9-BBN or disiamylborane to react with alkenes or alkynes. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The reaction is characterized by its anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted carbon, and its syn-stereospecificity, with both the hydrogen and boron adding to the same face of the π-system. wikipedia.orgvisualizeorgchem.commasterorganicchemistry.comchemistrysteps.com

Hydroboration of Alkenes: The initial hydroboration of an alkene produces a trialkylborane. wikipedia.org Subsequent oxidation, typically with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH), replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding an alcohol. masterorganicchemistry.comchemistrysteps.com This two-step process effectively achieves the anti-Markovnikov hydration of an alkene. wikipedia.orgvisualizeorgchem.com

Hydroboration of Alkynes: The hydroboration of terminal alkynes with a sterically hindered borane (to prevent a second hydroboration) yields an alkenylborane. libretexts.orglibretexts.org Oxidation of this intermediate forms an enol, which rapidly tautomerizes to the more stable carbonyl compound—an aldehyde from a terminal alkyne or a ketone from an internal alkyne. libretexts.orglibretexts.org This provides a complementary method to the Markovnikov-selective hydration catalyzed by mercury ions. The hydroboration of internal alkynes can be catalyzed by transition metals, such as iron complexes, and the regioselectivity can be controlled by the choice of boron source (e.g., pinacolborane vs. bis(pinacolato)diboron). rsc.org

Ene Reactions and Cycloadditions

Boronic esters containing unsaturated moieties, such as vinyl or aryl groups, can participate in various pericyclic reactions, including ene reactions and cycloadditions.

Ene Reactions: The development of vinyl boronate hetero-ene reactions is a subject of research for synthesizing highly oxygenated, chiral building blocks. acs.org While direct intramolecular reactions can be challenging, the inherent nucleophilicity of vinyl boronates can lead to direct addition to the enophile (e.g., an aldehyde), a pathway typically observed in the presence of transition metals. acs.org Boronic acids themselves can catalyze the ene carbocyclization of substrates like acetylenic dicarbonyl compounds. rsc.org

Cycloadditions:

Diels-Alder Reaction: This [4+2] cycloaddition is a powerful tool for forming six-membered rings. wikipedia.org Vinylboronic esters are effective dienophiles in these reactions. The electron-withdrawing nature of the boronic ester group activates the double bond for reaction with a conjugated diene. For instance, pinacol vinylboronate reacts with dienes like cyclopentadiene in high yields. researchgate.net The resulting cycloadducts are versatile intermediates, as the boronic ester moiety can be subsequently transformed into a hydroxyl group or participate in cross-coupling reactions. The reactivity of vinylboranes in Diels-Alder reactions can be enhanced by replacing an alkyl group on the boron with a halogen, which increases the dienophilicity. nih.gov Boron-containing dienes, such as 1,2-azaborines, also undergo Diels-Alder reactions to produce complex carbocyclic compounds. nih.gov

1,3-Dipolar Cycloaddition: This reaction between a 1,3-dipole and a dipolarophile is a primary method for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.orgfu-berlin.denih.gov Arylboronic esters can be incorporated into molecules that undergo these cycloadditions. For example, an aryl substrate containing both a nitrile oxide (a 1,3-dipole) and a pinacolyl boronate ester can be prepared and trapped in situ with various dipolarophiles. This yields isoxazolines where the boronate ester remains intact for further synthetic manipulations. ijrpc.com

Insertion Reactions with Carbenes

Carbene insertion into boron-hydrogen (B-H) or carbon-boron (C-B) bonds provides a direct method for forming new carbon-boron bonds. These reactions are typically catalyzed by transition metals, most commonly rhodium and copper complexes, which form metal carbene intermediates from diazo compounds. nih.gov

Insertion into B-H Bonds: Rhodium(II) salts are known to catalyze the reaction between N-heterocyclic carbene (NHC)-boranes and diazocarbonyl compounds. This reaction is presumed to occur via the insertion of a transient rhodium carbene into a B-H bond of the NHC-borane, yielding stable α-NHC-boryl carbonyl compounds. nih.gov Similarly, copper-catalyzed B-H bond insertion reactions have been developed using amine- and phosphine-borane adducts, providing an efficient route to chiral organoboron compounds with high enantioselectivity. acs.org More recently, alkynes have been used as carbene precursors in copper-catalyzed B-H bond insertion reactions. nih.gov Rhodium(I) complexes with chiral diene ligands have also proven effective for the asymmetric B-H insertion of α-diazo carbonyl compounds into amine-borane adducts, affording α-boryl esters and ketones with excellent enantioselectivity. acs.org

Insertion into C-B Bonds: While less common, carbene insertion into C-B bonds has also been explored. Palladium catalysts can mediate carbene insertion processes to create complex cyclic structures. acs.org

The general mechanism for these insertions involves the formation of a metal carbene, which then reacts with the organoboron compound. For B-H insertions, the process is often a concerted, three-centered transition state. princeton.edu

Borylation Reactions

Borylation reactions are fundamental to the synthesis of arylboronic esters. The Miyaura borylation is a prominent example, involving the palladium-catalyzed cross-coupling of aryl or vinyl halides (or triflates) with a boron-containing reagent. wikipedia.orgacsgcipr.org

Common boron sources for this reaction include bis(pinacolato)diboron (B136004) (B₂pin₂) and pinacolborane (HBpin). organic-chemistry.org The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf) or systems generated from precursors like Pd(dba)₂ or PdCl₂(CH₃CN)₂ with phosphine (B1218219) ligands (e.g., SPhos). wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org A base, such as potassium acetate (B1210297) (KOAc) or triethylamine (NEt₃), is required. nih.govbeilstein-journals.org

The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions. It begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by a transmetalation step where the boryl group is transferred from the boron reagent to the palladium center, and the final step is the reductive elimination of the arylboronic ester, which regenerates the Pd(0) catalyst. rsc.org

This method is highly valued for its broad substrate scope and tolerance of various functional groups, making it a more versatile route to arylboronic esters than traditional methods involving organolithium or Grignard reagents. organic-chemistry.orgorganic-chemistry.orgnih.govorganic-chemistry.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane nih.gov

| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | 0.5 mol % PdCl₂(CH₃CN)₂ / 1.1 mol % SPhos | NEt₃ | 1,4-Dioxane | 80 | 1 h | 95 |

| 4-Bromoanisole | 0.5 mol % PdCl₂(CH₃CN)₂ / 1.1 mol % SPhos | NEt₃ | 1,4-Dioxane | 80 | 1 h | 98 |

| 2-Bromoanisole | 1.0 mol % PdCl₂(CH₃CN)₂ / 2.2 mol % SPhos | NEt₃ | 1,4-Dioxane | 80 | 1 h | 94 |

| 3-Bromopyridine | 1.0 mol % PdCl₂(CH₃CN)₂ / 2.2 mol % SPhos | NEt₃ | 1,4-Dioxane | 80 | 1 h | 93 |

| 4-Chlorotoluene | 1.5 mol % PdCl₂(CH₃CN)₂ / 3.3 mol % SPhos | NEt₃ | NEt₃ | 110 | 15 h | 90 |

| 1-Chloro-4-(trifluoromethyl)benzene | 1.5 mol % PdCl₂(CH₃CN)₂ / 3.3 mol % SPhos | NEt₃ | NEt₃ | 110 | 15 h | 78 |

Applications in Organic Synthesis

Versatile Building Block in Complex Molecule Synthesis

Organoboron compounds, particularly boronic acids and their esters like 4-Ethyl-2-phenyl-1,3,2-dioxaborolane, are foundational building blocks in modern synthetic chemistry. nih.govorgsyn.org The dioxaborolane structure serves as a stable, manageable, and readily accessible synthetic handle for the phenyl group. This stability allows for its incorporation into multi-step syntheses where other functional groups on the molecule are manipulated. nih.gov

Boronic esters are crucial components in the bottom-up construction of advanced materials, such as covalent organic frameworks (COFs), where their ability to undergo specific bond-forming reactions enables the creation of highly ordered, porous structures. nih.gov The esterification of phenylboronic acid with a diol, such as 1,2-butanediol (B146104), protects the reactive boronic acid group, rendering the compound robust enough to withstand a variety of reaction conditions before its intended use in a key bond-forming step. researchgate.net This "building block" approach, where complex molecules are assembled from well-defined fragments, is a cornerstone of diversity-oriented synthesis for creating libraries of compounds for medicinal chemistry and materials science. nih.gov

Reagent for Carbon-Carbon Bond Formation

The most prominent application of this compound is as a reagent for the formation of carbon-carbon bonds. illinois.edu This reactivity is central to the construction of the carbon skeleton of countless organic molecules.

The Suzuki-Miyaura cross-coupling reaction is arguably the most important application of arylboronic esters. rsc.orgkashanu.ac.ir This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenyl group of the dioxaborolane and an aryl, vinyl, or alkyl halide or triflate. georganics.sk The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boron reagents. nih.gov

The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group (phenyl) is transferred from the boron atom to the palladium center, displacing the halide. nih.govrsc.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

The table below illustrates the versatility of this reaction with various coupling partners, a reactivity profile that is directly applicable to this compound.

| Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromobenzoyl chloride | Phenylboronic acid | Pd2dba3 / K2CO3 | Toluene (B28343) | 4-Phenylbenzophenone | High | mdpi.com |

| Iodobenzene | Phenylboronic acid | Cu(II) Salen complex@KCC-1 / K2CO3 | Ethanol/Water | Biphenyl | 98% | kashanu.ac.ir |

| 1,4-Dibromobenzene | Phenylboronic acid | Na2[Pd(dPhHSS)] / Na2CO3 | Water | 1,4-Diphenylbenzene | >95% | researchgate.net |

| Bromobenzene | Phenylboronic acid | Pd(OAc)2 / K3PO4 | Toluene | Biphenyl | 95% | kashanu.ac.ir |

Boron-containing reagents are instrumental in the synthesis of heterocyclic compounds. researchgate.net Cyclocondensation reactions between boronic acids or esters and various difunctional organic compounds provide a direct route to complex heterocyclic structures. aablocks.com This approach allows for the creation of diverse ring systems containing heteroatoms like nitrogen, oxygen, and sulfur.

For example, boronic esters can react with compounds containing both a hydroxyl and an amino group (amino alcohols) or other suitably arranged functional groups to form complex polycyclic boron-containing heterocycles. aablocks.comrsc.org These methods are often highly regio- and stereoselective, which is critical in the development of new pharmaceuticals and functional materials. researchgate.net The electrophilic boron atom can facilitate cyclization, leading to the formation of stable, multi-ring systems. aablocks.com

Stilbenes (1,2-diphenylethenes) are an important class of molecules with significant biological activity. nih.gov The incorporation of a boronic ester group onto the stilbene (B7821643) scaffold creates a valuable synthetic intermediate that can undergo further cross-coupling reactions. A primary method for synthesizing these derivatives is the Wittig reaction or its variations, such as the Horner-Wadsworth-Emmons reaction. nih.govwiley-vch.de

One successful strategy involves the reaction of a phosphonium (B103445) ylide bearing the boronic ester with a substituted benzaldehyde. nih.govnih.gov For instance, the ylide generated from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)methyltriphenylphosphonium bromide reacts with various aldehydes to produce the corresponding boron-containing stilbenes in high yields. nih.gov This method is versatile and tolerates a range of functional groups on the aldehyde partner. nih.gov

| Aldehyde | Boron-Ylide Precursor | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | (4-(Bpin)benzyl)triphenylphosphonium bromide | tBuONa / DMF | Boron-containing Combretastatin A4 analogue | 88% | nih.gov |

| Benzaldehyde | (4-(Bpin)benzyl)triphenylphosphonium bromide | NaOtBu / DMF | (E/Z)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene | 85% | nih.gov |

| 4-Methoxybenzaldehyde | (4-(Bpin)benzyl)triphenylphosphonium bromide | NaOtBu / DMF | (E/Z)-4'-Methoxy-4-stilbenylboronic acid pinacol (B44631) ester | 82% | nih.gov |

| 4-Nitrobenzaldehyde | (4-(Bpin)benzyl)triphenylphosphonium bromide | NaOtBu / DMF | (E/Z)-4'-Nitro-4-stilbenylboronic acid pinacol ester | 72% | nih.gov |

Organoboron Reagent in Functional Group Transformations

While best known for creating C-C bonds, organoboron reagents can also participate in or catalyze other important functional group transformations.

Arylboronic acids and their derivatives can function as catalysts in specific types of reduction reactions, most notably the conjugate reduction of α,β-unsaturated ketones. researchgate.netthieme-connect.com In these reactions, the boronic acid does not act as the hydride donor itself but as a Lewis acid catalyst to activate the substrate towards reduction by a stoichiometric reducing agent, typically a silane. thieme-connect.com

The process involves the activation of the enone's carbonyl group by the electrophilic boron atom. This activation enhances the substrate's susceptibility to a 1,4-hydride addition from the silane, resulting in the selective reduction of the carbon-carbon double bond while leaving the carbonyl group intact. researchgate.netcaltech.edu This catalytic approach is advantageous as it can be performed under mild, ambient conditions. thieme-connect.com

| Substrate (Enone) | Catalyst | Reducing Agent (Silane) | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Chalcone | Cationic Hemiboronic Acid | TMDS (1.1 equiv) | Conjugate Reduction | >99:1 | thieme-connect.com |

| 3-Methylcyclohexenone | (S)-t-BuPyOX-Pd(OCOCF3)2 | Phenylboronic acid (nucleophile) | Conjugate Addition | 96% ee | caltech.edu |

| Cyclohexenone | Cationic Hemiboronic Acid | PhSiH3 (1.1 equiv) | Conjugate Reduction | >99:1 | thieme-connect.com |

| Chalcone | Cationic Hemiboronic Acid | PhSiH3 (3.3 equiv) | Full Reduction (Alkane) | >99:1 | thieme-connect.com |

Asymmetric Synthesis using Chiral Organoboron Compounds

Detailed research specifically employing this compound in asymmetric synthesis controlled by chiral ligands, or in asymmetric pericyclic and cycloaddition reactions, is not extensively documented in the available literature. However, the principles of such transformations can be discussed in the context of closely related chiral organoboron compounds.

Role of Chiral Ligands in Enantioselectivity

In asymmetric synthesis, chiral ligands are crucial for inducing enantioselectivity by creating a chiral environment around a metal catalyst or the boron center itself. wikipedia.orgnih.gov This chiral environment forces the reacting molecules to approach each other in a specific orientation, leading to the preferential formation of one enantiomer over the other. wikipedia.org While specific data for this compound is scarce, the general mechanism involves the formation of a transient chiral complex.

The effectiveness of a chiral ligand in inducing enantioselectivity is typically quantified by the enantiomeric excess (e.e.), which measures the degree to which one enantiomer is favored. The choice of ligand, solvent, and reaction temperature can significantly influence the enantiomeric excess of the product. Various types of chiral auxiliaries, such as oxazolidinones and their sulfur analogs, are widely used to achieve high levels of stereocontrol in reactions like alkylations, Michael additions, and aldol (B89426) reactions. springerprofessional.descielo.org.mx

For organoboron compounds, chiral diols are often used to create chiral boronate esters. These esters can then participate in reactions where the chiral backbone of the diol directs the stereochemical outcome. The rigidity and steric profile of the chiral ligand are key factors in determining the level of enantiomeric control.

Table 1: General Factors Influencing Enantioselectivity with Chiral Ligands

| Factor | Description | Potential Impact on Enantioselectivity |

| Ligand Structure | The steric and electronic properties of the chiral ligand. | Determines the facial selectivity of the reaction. Bulky groups can effectively block one face of the substrate. |

| Solvent | The polarity and coordinating ability of the solvent. | Can influence the conformation of the catalyst-substrate complex and the transition state energy. |

| Temperature | The reaction temperature. | Lower temperatures generally lead to higher enantioselectivity by accentuating small differences in activation energies between the diastereomeric transition states. |

| Lewis Acid/Base | Presence of additives. | Can activate the substrate or catalyst and enhance the organization of the chiral environment. |

Asymmetric Pericyclic Reactions and Cycloadditions

Asymmetric pericyclic reactions, such as the Diels-Alder reaction, are powerful tools for the construction of complex cyclic molecules with multiple stereocenters. researchgate.netacs.org The use of chiral Lewis acids or chiral dienophiles/dienes is a common strategy to achieve enantioselectivity in these reactions. chemrxiv.org Organoboron compounds can function as chiral Lewis acids when complexed with a chiral ligand, or they can be incorporated into the dienophile to influence the stereochemical course of the cycloaddition.

In a typical asymmetric Diels-Alder reaction catalyzed by a chiral boron-based Lewis acid, the dienophile coordinates to the chiral catalyst. This coordination enhances the dienophile's reactivity and creates a chiral pocket that directs the approach of the diene, leading to a highly enantioselective cycloaddition. researchgate.netconicet.gov.ar The endo/exo selectivity, as well as the facial selectivity, can be controlled by the catalyst's structure. acs.orgchemrxiv.org

While specific examples involving this compound in asymmetric pericyclic reactions are not readily found, the reactivity of vinyl boronate esters in Diels-Alder reactions has been studied. acs.orgconicet.gov.ar These studies demonstrate that the boron substituent can activate the dienophile and influence the regioselectivity and stereoselectivity of the reaction. The development of catalytic systems for these transformations is an active area of research. researchgate.netnih.gov

Table 2: Key Parameters in Asymmetric Diels-Alder Reactions

| Parameter | Description | Significance in Stereocontrol |

| Catalyst Loading | The amount of chiral catalyst used. | Lower catalyst loadings are desirable for practical and economic reasons, without compromising enantioselectivity. |

| Dienophile Structure | The electronic nature and steric bulk of the dienophile. | Influences the rate and selectivity of the reaction. Boronate esters can act as effective dienophiles. conicet.gov.ar |

| Diene Structure | The substituents on the diene. | Affects the electronics of the reaction and can influence regioselectivity. |

| Reaction Conditions | Temperature, pressure, and solvent. | Optimization of these conditions is critical for achieving high yields and selectivities. |

Applications in Materials Science

Role as Dynamic Cross-Linkers in Vitrimers

Vitrimers are a class of polymers that behave like traditional thermosets at their service temperature but can be reprocessed and reshaped at elevated temperatures, similar to thermoplastics. mdpi.com This unique property is enabled by the incorporation of dynamic covalent bonds into the polymer network, which allows the network topology to rearrange through associative exchange reactions without compromising the network integrity. mdpi.commdpi.com Boronic esters, including 4-Ethyl-2-phenyl-1,3,2-dioxaborolane, serve as effective dynamic cross-linkers in these materials due to the reversible nature of the ester bond between boron and diols. mdpi.comnih.gov

The reprocessability of vitrimers cross-linked with boronic esters stems from the ability of these bonds to undergo exchange reactions. There are three primary mechanisms through which this dynamic behavior occurs in CANs. rsc.org

One of the fundamental exchange mechanisms for boronic esters involves a two-step process of hydrolysis and re-esterification. rsc.org In the presence of water, a boronic ester can hydrolyze to form the corresponding boronic acid and diol. These species can then undergo a re-esterification reaction to reform the boronic ester bond, potentially with a different diol or boronic acid partner within the polymer network. mdpi.com This process allows for the cleavage and reformation of cross-links, facilitating network rearrangement. rsc.orgmdpi.com While effective, this mechanism's dependence on water can be a limitation for applications requiring hydrolytic stability. sci-hub.se

Transesterification is an exchange reaction where a boronic ester reacts directly with a free diol (or alcohol). rsc.org This process allows one diol to be swapped for another within the boronic ester linkage without the need for a complete hydrolysis step. The presence of free hydroxyl groups in the polymer network can significantly accelerate the rate of this exchange. rsc.org For instance, studies have shown that incorporating free diol groups can lower the temperature required for vitrimer recycling and also improve the mechanical properties of the material, likely due to the formation of intermolecular hydrogen bonds. mdpi.com This mechanism is particularly relevant in systems where residual hydroxyl groups are present from the polymerization process. mdpi.com

Dioxaborolane metathesis is a direct, catalyst-free exchange reaction between two boronic ester molecules. nih.govrsc.org In this associative mechanism, two dioxaborolane rings can directly swap their constituent parts. rsc.org Research by Röttger et al. confirmed this mechanism by observing the equilibration of a mixture of two distinct boronate esters: this compound and 4-methyl-2-(3,5-dimethylphenyl)-1,3,2-dioxaborolane. nih.gov The reaction followed second-order kinetics, and a relatively low activation energy (Ea) was determined, indicating a rapid exchange. nih.gov This metathesis reaction is particularly advantageous for creating robust vitrimers from commodity polymers like polyethylene (B3416737) and poly(methyl methacrylate), as it allows for reprocessing via extrusion or injection molding while maintaining chemical resistance and dimensional stability. researchgate.net

| Mechanism | Description | Key Factors | Reference |

|---|---|---|---|

| Hydrolysis/Re-esterification | Two-step process involving bond cleavage by water to form boronic acid and diol, followed by reformation of the ester bond. | Presence of water. | rsc.orgmdpi.com |

| Transesterification | Direct exchange reaction between a boronic ester and a free diol/alcohol. | Concentration of free hydroxyl groups. | mdpi.comrsc.org |

| Metathesis | Direct, catalyst-free exchange between two boronic ester linkages. | Temperature; inherent reactivity of the esters. | nih.govrsc.org |

The dynamic nature of boronic ester cross-links is highly dependent on temperature. At lower, operational temperatures, the exchange reactions are very slow, causing the material to behave as a classic thermoset with fixed cross-links. mdpi.com As the temperature increases, the rate of these exchange reactions accelerates, allowing the network to rearrange and the material to flow, enabling reprocessing and self-healing. mdpi.comresearchgate.net

The relationship between temperature and the rate of network rearrangement often follows the Arrhenius equation. mdpi.comsci-hub.se This allows for the calculation of the activation energy (Ea) for the bond exchange, a key parameter that defines the material's properties. For example, the metathesis reaction involving this compound was found to have an activation energy of approximately 15.9 kJ/mol. nih.gov In other boronic ester-based vitrimer systems, activation energies have been reported in various ranges, such as 49 kJ/mol for a rosin-based epoxy vitrimer and up to 138.4 kJ/mol for vitrimers with stabilizing internal boron-nitrogen coordination. mdpi.comsci-hub.se The ability to tune this activation energy, for instance by altering the electronic properties of the substituents on the phenyl ring, allows for the rational design of vitrimers with specific processing temperatures and mechanical properties. nih.gov

| Vitrimer System | Exchange Mechanism | Activation Energy (Ea) | Reference |

|---|---|---|---|

| Dioxaborolane model compounds (including this compound) | Metathesis | ~15.9 kJ/mol | nih.gov |

| Rosin-based epoxy vitrimer | Transesterification | 49 kJ/mol | mdpi.com |

| Polyurethane vitrimer with B-N coordination | Transesterification | 138.4 kJ/mol | sci-hub.se |

| Poly(urea-urethane) vitrimer with B-N coordination | Transesterification | 130.0 kJ/mol | sci-hub.se |

Dynamic Exchange Mechanisms in Covalent Adaptable Networks (CANs)

Development of Boronate Esters in Materials

The ability of boronic acids to form stable, yet reversible, cyclic esters with diols has been recognized since the 1950s. nih.gov This chemistry was initially exploited for applications like carbohydrate sensors and as protecting groups in organic synthesis. nih.gov More recently, the focus has shifted towards leveraging the dynamic nature of the boronate ester bond in materials science. mdpi.com

The incorporation of these dynamic covalent bonds has led to the creation of a wide range of "smart" materials. Boronic acid-based hydrogels, for example, exhibit self-healing and stimulus-responsive properties, making them valuable for biomedical applications like drug delivery and 3D cell culture. mdpi.comacs.orgnih.gov In the realm of solid polymers, boronic esters are a key component in the development of self-healing elastomers, reprocessable thermosets (vitrimers), and shape-memory materials. rsc.orgmdpi.com The ease of synthesis, typically a straightforward condensation reaction, and the catalyst-free nature of the exchange reactions make boronate esters an attractive choice for creating sustainable and recyclable polymer networks. mdpi.commdpi.com The ongoing development in this field focuses on enhancing the stability of these materials, particularly against hydrolysis, and tuning the exchange kinetics to achieve desired material properties for specific applications. sci-hub.se

Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural elucidation of 4-Ethyl-2-phenyl-1,3,2-dioxaborolane, with Nuclear Magnetic Resonance (NMR) spectroscopy offering the most comprehensive insight into its molecular framework.

NMR spectroscopy is an indispensable tool for characterizing the structure of this compound by providing detailed information about the hydrogen, carbon, and boron atoms within the molecule.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the phenyl ring, the ethyl group, and the dioxaborolane ring. The aromatic protons of the phenyl group typically appear as complex multiplets in the downfield region (approximately 7.3-7.8 ppm). The protons on the dioxaborolane ring, being part of a chiral center at the 4-position, would exhibit complex splitting patterns. The methine proton (CH) at the 4-position is expected to appear as a multiplet. The two diastereotopic protons of the methylene group (CH₂) at the 5-position would likely resonate at different chemical shifts, each appearing as a multiplet. The methylene protons (CH₂) of the ethyl group are anticipated to resonate as a quartet, while the methyl protons (CH₃) would appear as a triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl (ortho) | ~7.8 | Multiplet |

| Phenyl (meta, para) | ~7.3-7.5 | Multiplet |

| Dioxaborolane-CH | ~4.0-4.5 | Multiplet |

| Dioxaborolane-CH₂ | ~3.5-4.2 | Multiplets |

| Ethyl-CH₂ | ~1.6-1.8 | Quartet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbons of the phenyl ring would appear in the aromatic region (125-135 ppm). The carbon atom attached to boron (ipso-carbon) may be difficult to detect due to quadrupolar relaxation effects from the boron nucleus rsc.orgrsc.org. The two carbons of the dioxaborolane ring (CH and CH₂) are expected in the 60-80 ppm range. The two carbons of the ethyl group would appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (ipso) | Not typically observed |

| Phenyl (ortho, meta, para) | 127-135 |

| Dioxaborolane-CH | 70-80 |

| Dioxaborolane-CH₂ | 65-75 |

| Ethyl-CH₂ | 25-35 |

¹¹B NMR spectroscopy is highly specific for observing the boron nucleus and is characteristic of its chemical environment. For tricoordinate boronate esters such as this compound, a single, relatively broad signal is expected. The chemical shift for such compounds typically falls within the range of +25 to +35 ppm rsc.org. For the closely related compound, phenylboronic acid pinacol (B44631) ester, the ¹¹B NMR chemical shift is reported at approximately 31.0 ppm rsc.org. This technique is a key indicator of the formation and stability of the dioxaborolane ring structure.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and can provide structural information through analysis of fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a powerful tool for the analysis of volatile compounds like boronate esters rsc.orgrsc.org. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the ethyl group (M-29), cleavage of the phenyl group (M-77), or fragmentation of the dioxaborolane ring. The specific fragmentation pattern provides a molecular fingerprint that can be used for identification.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Phenylboronic acid |

| 1,2-Butanediol (B146104) |

Mass Spectrometry (MS)

Selected Ion Monitoring (SIM) Mode

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that increases sensitivity and selectivity by monitoring only a limited number of specific mass-to-charge ratios (m/z) characteristic of a target analyte, rather than scanning the entire mass spectrum. scioninstruments.comthermofisher.comwikipedia.org This technique is particularly advantageous for trace analysis, as it improves the signal-to-noise ratio, allowing for lower detection limits. volatileanalysis.comnih.gov

For the analysis of this compound, a GC-MS system operating in SIM mode would be programmed to detect ions specific to its structure. While a full mass spectrum provides comprehensive structural data, SIM focuses on pre-selected ions to quantify the compound with high precision. scioninstruments.com The selection of these ions is based on the compound's expected fragmentation pattern. Key fragments for this compound would include the molecular ion and other characteristic fragments of the phenylboronic acid moiety.

Table 1: Potential Ions for SIM Analysis of this compound

| Ion Description | Approximate m/z | Significance |

|---|---|---|

| Molecular Ion [M]⁺ | 176 | Confirms the molecular weight of the compound. |

| Phenyl Cation [C₆H₅]⁺ | 77 | A very common fragment for phenyl-containing compounds. |

| Phenylboron Fragment [C₆H₅BO]⁺ | 104 | Indicates the phenylboron core structure. |

This interactive table outlines the probable mass-to-charge ratios that would be monitored for the targeted analysis of this compound in SIM mode.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. vscht.cz It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. vscht.cz The resulting IR spectrum provides a unique molecular "fingerprint."

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structural features. The presence of the phenyl group, the dioxaborolane ring, and the ethyl substituent are all evidenced by specific vibrational modes. Key absorptions include the asymmetric stretching of the B-O bond, C-O stretches within the ring, and various C-H vibrations of the aromatic and aliphatic parts of the molecule. researchgate.netsci-hub.st

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3100–3000 | C-H Stretch | Aromatic (Phenyl Ring) | Medium |

| 3000–2850 | C-H Stretch | Aliphatic (Ethyl Group) | Medium-Strong |

| 1600–1585 | C=C Stretch (in-ring) | Aromatic (Phenyl Ring) | Medium |

| 1380-1320 | B-O Asymmetric Stretch | Dioxaborolane Ring | Strong |

| 1320-1000 | C-O Stretch | Dioxaborolane Ring | Strong |

This interactive table summarizes the principal infrared absorption frequencies and their corresponding molecular vibrations for this compound. researchgate.netorgchemboulder.comucla.edu

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are indispensable for its purification and for monitoring its synthesis.

Flash Column Chromatography for Purification

Flash column chromatography is a rapid purification technique that utilizes air pressure to force a solvent through a column packed with a solid adsorbent, most commonly silica gel with a particle size of 40-63 μm. orgsyn.org This method is widely employed for the purification of boronic esters from crude reaction mixtures. wiley-vch.de The choice of eluent (mobile phase) is critical for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography. rochester.eduwfu.edu Common solvent systems for the purification of dioxaborolanes are mixtures of non-polar and moderately polar organic solvents.

Table 3: Typical Eluent Systems for Flash Chromatography Purification

| Solvent System | Ratio | Application Note |

|---|---|---|

| n-Pentane : Ether | Varies | Used for separating boronic esters with different polarities. wiley-vch.de |

| Hexanes : Ethyl Acetate (B1210297) | Varies | A common versatile system for a wide range of organic compounds. |

This interactive table presents common solvent systems used in the flash column chromatographic purification of dioxaborolanes.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, fast, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. researchgate.net A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent, typically silica gel.

For monitoring the synthesis of this compound, TLC can track the consumption of starting materials and the formation of the product. researchgate.net Visualization of the spots on the TLC plate is a crucial step. While aromatic compounds can often be seen under UV light, specific staining agents are highly effective for detecting boronic acids and their esters, which may not be strongly UV-active or may require confirmation. libretexts.org

Table 4: Visualization Methods for Boronic Esters on TLC Plates

| Method | Description | Observation |

|---|---|---|

| UV Light (254 nm) | The plate, containing a fluorescent indicator, is viewed under a UV lamp. | Aromatic compounds like the phenyl group absorb UV light and appear as dark spots. libretexts.org |

| Alizarin Stain | The plate is dipped in an alizarin solution and observed under 366 nm UV light. | Boronic acids and esters form a complex that emits a bright yellow-orange fluorescence. thieme-connect.comthieme-connect.com |

This interactive table details common methods for visualizing this compound on a TLC plate.

Multidimensional Gas Chromatography (MDGC)

Multidimensional gas chromatography (MDGC) is an advanced analytical technique that provides significantly enhanced separation power for complex samples compared to conventional single-column GC. chromatographyonline.comlabcompare.com The method involves using two columns with different stationary phases (e.g., differing in polarity). resolution-lab.comresearchgate.net A portion of the effluent from the first column (the primary column) is transferred to a second, independent column for further separation.

This can be done in two main ways: "heart-cutting," where specific, poorly resolved sections are sent to the second column, or comprehensive two-dimensional GC (GC×GC), where the entire sample is subjected to separation on both columns via a modulator. resolution-lab.commonash.edu GCxGC is particularly powerful for separating co-eluting compounds in complex matrices. sepsolve.com The application of MDGC to the analysis of this compound would be most beneficial when it is present in a complex mixture, such as an environmental sample or a biological matrix, where its peak might be obscured by interfering compounds in a single-column separation. researchgate.net

Application in Derivatization for Trace Analysis

This compound is itself a product of a derivatization reaction. Phenylboronic acid is a widely used derivatizing agent for compounds containing vicinal diols (hydroxyl groups on adjacent carbons). researchgate.netnih.govresearchgate.net The reaction between phenylboronic acid and a 1,2-diol, in this case, 1,2-butanediol, forms the stable cyclic boronate ester, this compound.

This derivatization is crucial for the trace analysis of small, polar, and non-volatile diols by GC-MS. chromforum.org The process converts the diol into a less polar, more volatile, and thermally stable derivative that is amenable to gas chromatography. chromforum.orgnih.gov This methodology is applied to quantify trace levels of compounds like ethylene (B1197577) glycol and other diols in diverse matrices, including industrial lubricants, biological fluids, and food products. researchgate.netresearchgate.net The formation of the phenylboronate ester allows for sensitive detection and reliable quantification using techniques such as GC-MS, often in SIM mode for maximum sensitivity. researchgate.net

Use as Internal Standards in Quantitative Analysis

An internal standard in analytical chemistry is a substance that is added in a consistent amount to samples, calibration standards, and blanks in a chemical analysis. By comparing the analyte's signal to the internal standard's signal, quantitative analysis can be more accurate, as it corrects for variations in sample injection volume, detector response, and sample loss during preparation. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally found in the samples being analyzed.

A thorough review of scientific literature and analytical methodology databases was conducted to identify specific applications of This compound as an internal standard in quantitative analysis. Despite extensive searches, no documented instances or published research studies were found that describe the use of this specific compound for this purpose.

Consequently, no data tables or detailed research findings on its use as an internal standard can be provided.

Theoretical and Computational Studies

Computational Investigations of Reaction Mechanisms

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic pathways of reactions involving boronic esters. While comprehensive computational studies specifically targeting 4-Ethyl-2-phenyl-1,3,2-dioxaborolane are still emerging, valuable insights can be drawn from research on closely related systems and the fundamental principles of boronic ester reactivity.

A key reaction pathway for dioxaborolanes is the metathesis, or exchange, reaction. This process is fundamental to the behavior of vitrimers, a class of polymers that exhibit properties of both thermosets and thermoplastics. In the context of vitrimers, the dynamic exchange of boronic esters allows for network rearrangement, leading to malleability and recyclability.

One of the pivotal studies in this area, conducted by Röttger and colleagues, investigated the equilibration of a mixture containing this compound. nih.gov This experimental work, which provides a foundation for computational modeling, determined that the kinetics of the boronic ester exchange reaction follow a second-order model. nih.gov The activation energy for this metathesis reaction was found to be approximately 15.9 kJ/mol, a relatively low barrier that facilitates the dynamic nature of these systems. nih.gov

Computational models of boronic ester exchange reactions suggest that the mechanism can proceed through different pathways, including a direct metathesis or a nucleophile-mediated route. rsc.orgresearchgate.net DFT calculations have been employed to explore the transition states and intermediates of these pathways, providing a detailed picture of the energy landscape of the reaction. rsc.org For instance, in the Suzuki-Miyaura reaction, computational investigations have revealed that boronic esters can directly transmetalate without prior hydrolysis, a finding that has significant implications for understanding the reaction mechanism under anhydrous conditions. nih.gov

The following table summarizes key kinetic data for the metathesis reaction involving this compound, derived from experimental observations that inform computational models.

| Kinetic Parameter | Value | Method of Determination |

|---|---|---|

| Reaction Order | Second-Order | Experimental Kinetic Studies |

| Activation Energy (Ea) | ~15.9 kJ/mol | Experimental Kinetic Studies |

Structure-Reactivity Relationships from Computational Models

Computational models are invaluable for establishing quantitative structure-reactivity relationships (QSRRs), which connect the molecular structure of a compound to its chemical reactivity. For this compound and related compounds, these models can predict how modifications to the chemical structure will influence reaction rates and equilibria.

The reactivity of boronic esters is significantly influenced by the electronic and steric properties of the substituents on both the boron atom and the diol backbone. In the case of this compound, the phenyl group attached to the boron atom and the ethyl group on the dioxaborolane ring are key determinants of its reactivity.

Computational studies on arylboronic acids and their esters have shown that the Lewis acidity of the boron center is a critical factor in their reactivity. nih.gov Electron-withdrawing groups on the aryl ring generally increase the Lewis acidity of the boron, which can enhance the rate of certain reactions, such as diol binding. nih.gov Conversely, electron-donating groups can decrease the Lewis acidity. The phenyl group in this compound provides a baseline for understanding the electronic effects of the aryl substituent.

The ethyl group at the 4-position of the dioxaborolane ring introduces steric bulk and can also have a subtle electronic effect. Computational models can quantify the steric hindrance around the boron center and predict its impact on the approach of reactants. Furthermore, the conformation of the five-membered dioxaborolane ring, influenced by the ethyl substituent, can affect the stability of the molecule and its transition states.

The table below outlines the key structural features of this compound and their predicted influence on its reactivity based on general principles from computational studies of boronic esters.

| Structural Feature | Predicted Influence on Reactivity |

|---|---|

| Phenyl group on Boron | Influences the Lewis acidity of the boron center and participates in electronic interactions. |

| Ethyl group on Dioxaborolane Ring | Introduces steric effects that can modulate reaction rates and influences the conformation of the ring. |

| Dioxaborolane Ring | Provides a stable five-membered cyclic ester structure, with ring strain affecting reactivity. |

Conclusion and Future Directions

Current State of Research on 4-Ethyl-2-phenyl-1,3,2-dioxaborolane

Current research on this compound is primarily centered on its function as a model compound for investigating the mechanisms of dynamic covalent chemistry. Specifically, it has been instrumental in studies of boronate ester metathesis, a reshuffling reaction that is fundamental to the behavior of vitrimers, a class of self-healing and reprocessable polymers. nih.gov

A key study demonstrated that a mixture of this compound and another boronate ester, 4-methyl-2-(3,5-dimethylphenyl)-1,3,2-dioxaborolane, reaches an equilibrium with two new cross-metathesis products. nih.gov This confirmed the occurrence of boronate ester exchange, which enables the dynamic rearrangement of cross-links in vitrimer networks. nih.gov

The stability of the dioxaborolane ring is a significant factor in its utility. Research on the parent compound, 2-phenyl-1,3,2-dioxaborolane (B3052714), has explored the factors influencing the stability and reactivity of such esters. researchgate.net Studies on the transesterification of 2-phenyl-1,3,2-dioxaborolane with various diols have shown that alkyl substituents on the diol backbone can slow down the exchange rate while leading to a more thermodynamically stable boronic ester. researchgate.net This foundational knowledge helps in understanding the behavior of substituted analogs like the 4-ethyl variant.

Table 1: Comparative Reactivity in Transesterification

| Reactant Diol | Reactivity with 2-phenyl-1,3,2-dioxaborolane | Observation |

| cis-1,2-cyclopentanediol (B1582340) | Instantaneous | Suggests cis-stereochemistry is a prerequisite for the reaction. researchgate.net |

| trans-1,2-cyclopentanediol (B128437) | Unreactive | Highlights the importance of diol conformation. researchgate.net |

| Diethanolamine (B148213) | Rapid | Forms a stable bicyclic chelate with a nitrogen-boron coordinating bond. researchgate.net |

Potential for Further Exploration in Organic Synthesis

While its application in materials science is more documented, this compound holds untapped potential in organic synthesis. Boronic acids and their esters are highly valued as synthetic intermediates due to their stability, versatile reactivity, and relatively low toxicity. nih.govsciforum.net The corresponding esters are often preferred over boronic acids because they are less polar, easier to handle, and avoid the tendency of boronic acids to form oligomeric anhydrides called boroxines. sciforum.net

The primary avenues for its future exploration include:

Transesterification Reactions: It can serve as a precursor to other, more complex boronic esters by reacting with different diols. vt.edu This allows for the transfer of the phenylboronyl group to other molecules, which can then be used in subsequent reactions.

Cross-Coupling Reactions: Like other boronic esters, it is a potential substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. sciforum.net This would enable the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.

Chiral Building Block: The presence of a stereocenter at the 4-position (the carbon bearing the ethyl group) means that enantiomerically pure forms of this compound could be used as chiral building blocks for the synthesis of complex, optically active molecules.

Prospects in Advanced Materials Development

The most significant prospect for this compound lies in the development of advanced, dynamic materials, particularly vitrimers. nih.gov Vitrimers are polymers that combine the mechanical properties of thermosets with the reprocessability of thermoplastics, thanks to a network of dynamic covalent bonds. nih.gov

The role of this compound in this field is rooted in its participation in boronate ester metathesis. This exchange reaction allows the polymer network cross-links to rearrange under thermal stimulation without depolymerizing, which imparts malleability, self-healing, and recyclability to the material. nih.gov The use of this specific compound in foundational studies helps researchers understand and fine-tune the kinetics of this exchange, which is crucial for designing vitrimers with desired properties, such as specific relaxation times and processing temperatures. nih.gov

For example, vitrimers based on common thermoplastics like polystyrene (PS) and poly(methyl methacrylate) (PMMA) have been created using dioxaborolane metathesis as the cross-link reshuffling mechanism, resulting in materials with improved creep resistance at high temperatures. nih.gov

Table 2: Applications of Dioxaborolane Metathesis in Polymers

| Polymer Base | Cross-linking Mechanism | Resulting Properties | Reference |

| Polystyrene (PS) | Dioxaborolane Metathesis | Reprocessable, reduced creep at high temperatures. | nih.gov |

| Poly(methyl methacrylate) (PMMA) | Dioxaborolane Metathesis | Comparable mechanical performance to commercial thermoplastics. | nih.gov |

| High-Density Polyethylene (B3416737) (HDPE) | Dioxaborolane Metathesis | Processable, improved melt strength and creep resistance. | nih.gov |

Emerging Areas of Research (e.g., Catalysis, Asymmetric Synthesis)

An emerging area of potential research for this compound is its application in catalysis, particularly in asymmetric synthesis. The field of organoboron chemistry has seen significant advances in the development of chiral boronic esters as catalysts and reagents for stereoselective reactions. nih.govacs.org

The key feature of this compound that makes it a candidate for this field is its inherent chirality due to the ethyl group at the C4 position of the dioxaborolane ring. If synthesized in an enantiomerically pure form, it could be explored in several areas:

Asymmetric Catalysis: Chiral boron compounds can function as Lewis acids to catalyze a variety of enantioselective transformations. researchgate.net The development of catalysts based on the this compound scaffold is a plausible future research direction.

Chiral Reagents: Chiral boronic esters have been successfully used as chiral directors in reactions like stereoselective homologation-alkylation sequences to prepare molecules with high enantiomeric purity. acs.org The synthesis of complex natural products has also been achieved using enantioselective crotylboration reactions involving boronic esters. nih.gov While this specific compound has not yet been utilized in this context, its structure fits the profile of reagents used in such advanced organoboron methodologies.

Further research is required to develop methods for the enantioselective synthesis of this compound and to subsequently evaluate its efficacy in catalytic and stoichiometric asymmetric transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products